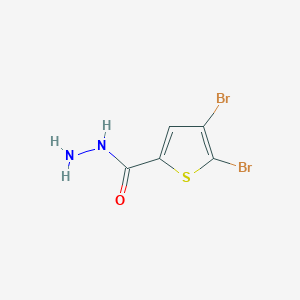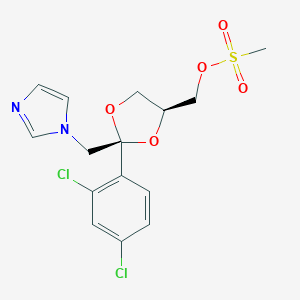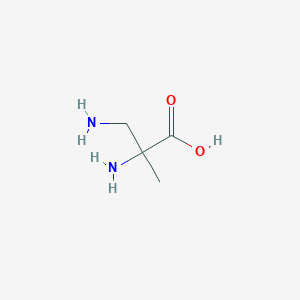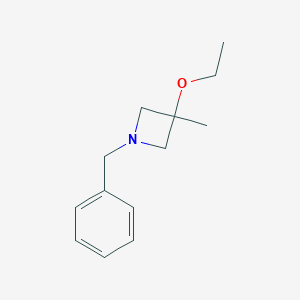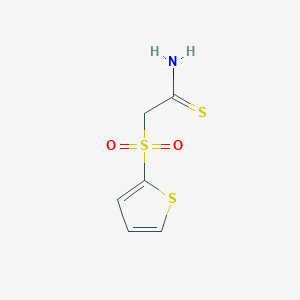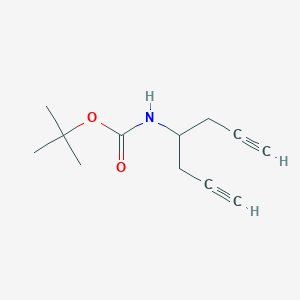
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate, also known by its IUPAC name 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene, is a 4-fluoro-1-isocyanato-2-(trifluoromethyl)-substituted benzene . It has a linear formula of FC6H3(CF3)NCO .
Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is C8H4F3NO . It has an average mass of 187.119 Da and a monoisotopic mass of 187.024506 Da .Physical And Chemical Properties Analysis
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate has a refractive index n20/D of 1.461 (lit.) . It has a boiling point of 52 °C at 2.5 mmHg (lit.) and a density of 1.43 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Preparation of Nitrogen-Containing Compounds
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate is used for the preparation of nitrogen-containing compounds . These compounds have been found to have kinase inhibitory activity .
Methods of Application
While the exact methods of application are not specified, typically, isocyanates are used in reactions with amines to form ureas, which are a class of nitrogen-containing compounds .
Results or Outcomes
The nitrogen-containing compounds prepared using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate have been found to inhibit kinase, an enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This inhibition activity can be useful in the treatment of some cancers .
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Chemosensors
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors are used to detect changes in electron transfer, which can be useful in a variety of scientific and industrial applications .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of PET chemosensors involves complex organic reactions .
Results or Outcomes
The PET chemosensors synthesized using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can effectively detect changes in electron transfer . This makes them valuable tools in both research and industry .
Synthesis of Ureas and Related Compounds as KDR Kinase Inhibitors
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can be used for the preparation of ureas and related compounds as KDR kinase inhibitors . These inhibitors can be used for the treatment of some cancers .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of these inhibitors involves complex organic reactions .
Results or Outcomes
The ureas and related compounds prepared using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate have been found to inhibit KDR kinase . This inhibition activity can be useful in the treatment of some cancers .
Synthesis of Amidourea-Based Sensor for Anions
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate has been used in the synthesis of an amidourea-based sensor for anions . These sensors can be used to detect anions, which are negatively charged ions .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of these sensors involves complex organic reactions .
Results or Outcomes
The amidourea-based sensor synthesized using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can effectively detect anions . This makes them valuable tools in both research and industry .
Synthesis of Fluorescent Photoinduced Electron Transfer (PET) Sensors
Scientific Field
Summary of the Application
4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) sensors . These sensors are used to detect changes in electron transfer, which can be useful in a variety of scientific and industrial applications .
Methods of Application
The exact methods of application are not specified, but typically, the synthesis of PET chemosensors involves complex organic reactions .
Results or Outcomes
The PET chemosensors synthesized using 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate can effectively detect changes in electron transfer . This makes them valuable tools in both research and industry .
Propiedades
IUPAC Name |
4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANIHSTOUUFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369880 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
190774-54-0 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)

